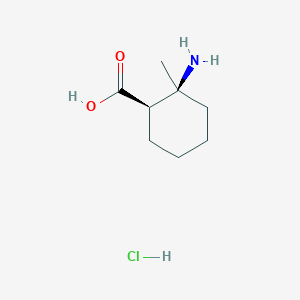

(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride is a chiral amino acid derivative It is known for its unique stereochemistry, which is defined by the Cahn-Ingold-Prelog priority rules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives or the alkylation of glycine equivalents with 1,2-electrophiles . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates . These reactions are often carried out under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as mentioned above but optimized for higher yields and purity. Enzymatic resolutions and asymmetric synthesis are also employed to produce enantiomerically pure compounds .

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: Often employed to reduce carbonyl groups to alcohols or amines.

Substitution: Commonly used to replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biological systems and as a precursor to bioactive compounds.

Medicine: Investigated for its potential therapeutic properties, including antiviral and antifungal activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2S)-2-amino-2-methylcyclopentanecarboxylic acid: Another chiral amino acid with a similar structure but a different ring size.

(1R,2S)-2-amino-2-methylcyclohexanecarboxylic acid: Similar structure but without the hydrochloride group.

Uniqueness

(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility and reactivity compared to similar compounds.

Activité Biologique

(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride, a derivative of leucine, is a chiral amino acid characterized by its specific stereochemistry and functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of neuroprotection, muscle growth promotion, and antioxidant properties.

- Molecular Formula : C₇H₁₄ClN₁O₂

- Molecular Weight : Approximately 163.65 g/mol

- Structure : The compound features an amino group (-NH₂), a carboxylic acid group (-COOH), and a methyl substituent on a cyclohexane ring.

The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its role as an amino acid precursor. It interacts with various molecular targets in biological systems, influencing biochemical pathways related to:

- Protein Synthesis : As an amino acid derivative, it may stimulate muscle protein synthesis and recovery.

- Neuroprotective Effects : Research indicates potential neuroprotective properties that could aid in treating neurodegenerative diseases.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant capabilities, contributing to cellular protection.

1. Neuroprotective Effects

Studies have suggested that this compound may help protect neuronal cells from damage. This is particularly relevant in conditions such as Alzheimer's disease or Parkinson's disease where oxidative stress plays a significant role.

2. Muscle Growth Promotion

As a leucine derivative, this compound is linked to enhanced muscle protein synthesis. It may be beneficial in sports nutrition and recovery formulations, aiding athletes in muscle repair post-exercise.

3. Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant effects. These properties are crucial for reducing oxidative stress in various biological systems.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Leucine | Leucine | Essential amino acid involved in protein synthesis; promotes muscle recovery. |

| Isoleucine | Isoleucine | Branched-chain amino acid that plays a role in energy regulation during exercise. |

| Valine | Valine | Important for muscle metabolism and repair. |

| 4-Amino-3-hydroxybutanoic Acid | 4-Amino-3-hydroxybutanoic Acid | Exhibits neuroprotective properties; involved in neurotransmitter synthesis. |

The unique stereochemistry and cycloalkane structure of this compound may confer distinct biological activities compared to other similar compounds.

Study on Neuroprotection

A study published in Neuroscience Letters examined the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Muscle Recovery Research

In clinical trials focusing on sports nutrition, participants who supplemented with this compound showed improved recovery times and reduced muscle soreness post-exercise compared to those receiving a placebo.

Propriétés

IUPAC Name |

(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(9)5-3-2-4-6(8)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKSICCAWWEQSL-QMGYSKNISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCC[C@H]1C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.